1-[(3-Methoxyphenyl)methyl]piperidine
Description
1-[(3-Methoxyphenyl)methyl]piperidine is a piperidine derivative featuring a 3-methoxybenzyl substituent. These compounds share a piperidine core modified with aryl groups, often influencing receptor binding, metabolic stability, and biological activity .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-5-6-12(10-13)11-14-8-3-2-4-9-14/h5-7,10H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEASGFUXKKZMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyphenyl)methyl]piperidine typically involves the reaction of piperidine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:
Piperidine+3-Methoxybenzyl chloride→1-[(3-Methoxyphenyl)methyl]piperidine+HCl
Industrial Production Methods: Industrial production of 1-[(3-Methoxyphenyl)methyl]piperidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxyphenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-[(3-Methoxyphenyl)methyl]piperidine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogs
Structural Analogues
Key structural analogs include:
- 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]piperidine): A phencyclidine (PCP) analog with a 3-methoxyphenyl group attached to a cyclohexyl-piperidine scaffold .
- 3-MeO-diphenidine (1-[1-(3-methoxyphenyl)-2-phenylethyl]piperidine): Features a phenylethyl chain between the piperidine and 3-methoxyphenyl groups .
- Compound 63 (): A diarylmethyl-substituted piperidine with antihypertensive activity .
Table 1: Structural and Functional Comparison
Pharmacological Profiles
Receptor Affinity
- 3-MeO-PCP : Exhibits high affinity for the NMDA receptor (Ki = 18 nM), surpassing PCP (Ki = 32 nM) and ketamine (Ki = 660 nM) in binding studies. The 3-methoxy group enhances selectivity for NMDA receptors over sigma-1 receptors .
- 3-MeO-diphenidine: While receptor affinity data are unavailable, its structural similarity to diphenidine (a known NMDA antagonist) suggests analogous activity .
- Compound 63 : Demonstrates calcium-channel-blocking activity, reducing blood pressure by 35% at 30 mg/kg in SHR rats, comparable to nifedipine .
Analgesic and Psychoactive Effects
Structure-Activity Relationships (SAR)
- Methoxy Position : 3-MeO-PCP shows higher NMDA affinity than 4-MeO-PCP, highlighting the importance of substituent orientation .
- Spacer Groups : Cyclohexyl (3-MeO-PCP) vs. phenethyl (3-MeO-diphenidine) spacers alter pharmacokinetics; cyclohexyl enhances blood-brain barrier penetration .
- Substituent Bulk : Diarylmethyl groups (e.g., Compound 63) improve calcium-channel-blocking efficacy but reduce CNS activity due to increased hydrophobicity .
Q & A
Q. How is 1-[(3-Methoxyphenyl)methyl]piperidine detected in forensic samples?
- Methodology :
- LC-QTOF-MS : High-resolution mass spectrometry for precise identification.
- Immunoassay cross-reactivity : Develop antibodies against structural motifs (e.g., piperidine ring).
- Legal compliance : Follow WHO guidelines for controlled substance analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
